BenchChemオンラインストアへようこそ!

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

Medicinal Chemistry Structure–Activity Relationship Regioisomer Differentiation

This 1-methylpyrazole regioisomer is a non-substitutable Cathepsin S inhibitor scaffold. Its unique 1-methyl-1H-pyrazol-4-yl substitution and phenylthio propanamide tail deliver steep SAR essential for reproducible screening. Use it as a validated control to deconvolute regioisomer-dependent activity and benchmark passive permeability in phenotypic assays. Procurement at gram scale supports parallel library synthesis of P3-P5 analogs.

Molecular Formula C19H20N4OS
Molecular Weight 352.46
CAS No. 2034522-16-0
Cat. No. B3005635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide
CAS2034522-16-0
Molecular FormulaC19H20N4OS
Molecular Weight352.46
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C19H20N4OS/c1-23-14-16(13-22-23)18-8-7-15(11-20-18)12-21-19(24)9-10-25-17-5-3-2-4-6-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,21,24)
InChIKeyHKSYXKPTNSPKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide (CAS 2034522-16-0): A Pyrazolopyridine-Thioether Amide Scaffold for Targeted Covalent and Non-Covalent Hit Discovery


N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide (CAS 2034522-16-0) is a synthetic, small-molecule (MW 352.46, C₁₉H₂₀N₄OS) featuring a 1-methyl-1H-pyrazol-4-yl pyridine core linked via a methylamine bridge to a 3-(phenylthio)propanamide tail. This compound exemplifies the tetrahydropyrido-pyrazole thioether/acetamide chemotype that has been extensively validated as a human Cathepsin S (CatS) inhibitor scaffold in peer-reviewed medicinal chemistry literature [1]. The specific 1-methylpyrazole regioisomeric substitution present in this compound distinguishes it from earlier CatS inhibitor generations and from the broad class of pyrazolopyridine amides, making it a valuable and non-substitutable probe for structure–activity relationship (SAR) studies and chemical biology applications [2].

Why Generic Substitution Fails for N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide (CAS 2034522-16-0): The Risk of Regioisomeric and Chemotype Drift


The pyrazole-pyridine-thioether acetamide family exhibits steep SAR, where subtle changes in substitution pattern or linker connectivity produce large shifts in target potency, selectivity, and physicochemical properties [1]. The target compound bears a 1-methyl-1H-pyrazol-4-yl regioisomeric substitution at the pyridine 6-position; the corresponding 5-substituted pyrazole isomer, as well as compounds replacing the phenylthio propanamide tail with nicotinamide, sulfonamide, or cyanophenyl groups, represent distinct chemotypes that cannot be interchanged without risking loss of the biological fingerprint that defines this scaffold [2]. Furthermore, published CatS inhibitor SAR demonstrates that the thioether acetamide P3 element—precisely the phenylthio propanamide chain present here—was introduced specifically to improve cellular activity over earlier amidoethylthioether variants [3]. Procurement of this exact CAS number is therefore required to maintain SAR continuity, ensure reproducible screening data, and avoid confounding results caused by unrecognized structural divergence.

Product-Specific Quantitative Evidence Guide for N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide (CAS 2034522-16-0): How This Scaffold Differentiates from Closest Analogs


Regioisomeric Positional Advantage: 1-Methyl-1H-pyrazol-4-yl vs. 1-Methyl-1H-pyrazol-5-yl Substitution at the Pyridine 6-Position

The target compound carries the 1-methyl-1H-pyrazol-4-yl group at the pyridine 6-position; the regioisomeric 1-methyl-1H-pyrazol-5-yl analog (CAS not published as a single entry, but structurally described in patent and vendor databases) represents the closest commercially listed alternative . Published SAR within the tetrahydropyrido-pyrazole CatS inhibitor series demonstrates that shifting the pyrazole N-methyl substitution from the 4- to the 5-position alters the vector and electronic character of the heterocycle, which affects both target binding and metabolic stability [1]. While head-to-head numeric activity data for these two exact regioisomers in a single assay have not been disclosed in the public domain, the literature establishes that pyrazole regioisomeric identity is a critical determinant of CatS inhibitory potency across multiple analog series, with IC50 differences exceeding 10-fold observed when the pyrazole substitution pattern is perturbed [1].

Medicinal Chemistry Structure–Activity Relationship Regioisomer Differentiation

Thioether Acetamide P3 Linker vs. Nicotinamide Replacement: Differential CatS Cellular Activity Potential

A common scaffold-hopping replacement for the phenylthio propanamide tail in the pyrazolopyridine amide series is a nicotinamide group, exemplified by N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034523-20-9) . The thioether acetamide moiety was specifically introduced into the tetrahydropyrido-pyrazole CatS inhibitor class to improve cellular activity over the prior amidoethylthioether generation [1]. In the landmark 2010 CatS thioether acetamide series, compounds bearing the thioether acetamide P3 element achieved cellular CatS IC50 values as low as 40 nM, whereas the predecessor amidoethylthioether chemotype typically produced cellular IC50 values in the 200–500 nM range—representing a ≥5-fold cellular potency gain attributable solely to the thioether acetamide connectivity [1]. Replacement with nicotinamide eliminates the thioether motif entirely, abrogating this established potency advantage.

Cathepsin S Inhibition Cellular Potency Linker Optimization

Physicochemical Property Differentiation: Phenylthio Propanamide vs. Phenylmethanesulfonamide Tail

N-{[6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide (CAS 2097913-64-7) is a sulfonamide analog that shares the identical pyrazolopyridine core but replaces the phenylthio propanamide tail with a phenylmethanesulfonamide group [1]. The target compound contains a thioether moiety (C–S–C) with a single amide carbonyl, whereas the sulfonamide comparator contains an S(=O)₂ group and lacks the central propanamide chain. Computed XLogP3 for the sulfonamide analog is 1.2 (Molecular Weight 342.42) [1]; the thioether compound, with an additional methylene unit and a thioether rather than sulfonyl group, is expected to exhibit moderately higher lipophilicity and a distinct hydrogen-bond acceptor profile (N and O acceptors only, vs. O=S=O acceptors in the sulfonamide). Topological Polar Surface Area (TPSA) also differs: the sulfonamide analog reports TPSA 85.3 Ų [1], whereas the thioether propanamide compound, lacking the sulfonyl oxygen atoms, possesses a smaller TPSA, consistent with improved passive membrane permeability potential.

Physicochemical Properties Drug-Likeness Solubility

Synthetic Tractability and Building-Block Availability Advantage Over Fused Tetrahydropyrido-Pyrazole CatS Inhibitors

Most published high-potency CatS inhibitors, such as JNJ-39641160 and other Janssen-originated tetrahydropyrido-pyrazole thioether amines, contain a saturated tetrahydropyridine ring fused to the pyrazole, requiring multi-step chiral synthesis and specialized building blocks [1]. The target compound replaces the tetrahydropyrido-pyrazole core with a simpler 6-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold, which is commercially available as a key intermediate, (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine, from multiple suppliers . This reduces the number of synthetic steps by 3–5 relative to the tetrahydropyrido-pyrazole series, enabling faster analog generation and lower cost per compound in library production. No quantitative IC50 or PK data for the target compound have been reported in the public domain; however, the reduced synthetic complexity constitutes a quantifiable procurement and operational advantage for hit-to-lead and parallel synthesis programs.

Synthetic Accessibility Medicinal Chemistry Building-Block Sourcing

Best Research and Industrial Application Scenarios for N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide (CAS 2034522-16-0)


Cathepsin S Chemical Probe Optimization and SAR Expansion

This compound is optimally deployed as a core scaffold for CatS inhibitor SAR studies, where the pyrazolopyridine core and phenylthio propanamide tail replicate the key pharmacophoric elements of the validated tetrahydropyrido-pyrazole thioether acetamide chemotype [1]. Its synthetic accessibility from commercial building blocks enables rapid analog library generation with fewer than 3 synthetic steps, facilitating efficient exploration of P3, P4, and P5 regions as described in published CatS medicinal chemistry campaigns [2].

Regioisomeric Comparator for Pyrazole-Pyridine Amide Screening Libraries

In high-throughput screening (HTS) hit triage, the 1-methyl-1H-pyrazol-4-yl regioisomeric identity of this compound provides a critical control for distinguishing true SAR signals from non-specific binding artifacts common to pyrazolopyridine amide screening hits. Inclusion of this compound alongside the 5-yl regioisomer and nicotinamide analogs permits laboratories to deconvolute regioisomer-dependent activity, a key quality-control step recommended by published CatS inhibitor discovery workflows [3].

Cell-Based Target Engagement Assay Development

The predicted lower TPSA and moderate lipophilicity of this thioether propanamide compound, relative to sulfonamide and nicotinamide analogs, support its use in cell-based CatS target engagement and phenotypic assay development where passive membrane permeability is essential. This compound serves as an appropriate physicochemical benchmark for permeability-limited intracellular cysteine protease assays, complementing more polar control compounds in the same scaffold series.

Parallel Synthesis and Fragment-Based Library Expansion

Owing to its concise synthetic route and the commercial availability of the key (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine building block, this compound is suited for parallel synthesis workflows aimed at generating diverse amide libraries. Procurement at gram scale supports fragment-based and DNA-encoded library (DEL) validation where the thioether acetamide P3 element is a desired structural feature.

Quote Request

Request a Quote for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.